molecular formula C17H34O5 B15188469 Aleuritic acid methyl ester CAS No. 57491-54-0

Aleuritic acid methyl ester

Cat. No.: B15188469
CAS No.: 57491-54-0
M. Wt: 318.4 g/mol
InChI Key: RPJKCXYNOLKCID-HOTGVXAUSA-N
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Description

Aleuritic acid methyl ester is an organic compound derived from aleuritic acid, which is a significant component of shellac. Shellac is a natural resin secreted by the lac insect, Kerria lacca. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aleuritic acid methyl ester can be synthesized through the esterification of aleuritic acid with methanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of aleuritic acid to its methyl ester.

Industrial Production Methods

In industrial settings, the production of this compound involves the large-scale esterification of aleuritic acid. The process is optimized to achieve high yields and purity. Industrial methods may also involve the use of continuous reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Aleuritic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into alcohol derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Alcohol derivatives are formed.

    Substitution: Various substituted esters and amides can be produced.

Scientific Research Applications

Aleuritic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: this compound is used in the production of perfumes, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of aleuritic acid methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release aleuritic acid, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in biological systems or industrial processes.

Comparison with Similar Compounds

Aleuritic acid methyl ester can be compared with other similar compounds, such as:

    Laccijalaric acid: Another component of shellac with similar chemical properties.

    Laccishellolic acid: A related compound with distinct functional groups.

    Shellolic acid: Shares some structural similarities with aleuritic acid.

Uniqueness

This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and properties. Its role as a derivative of aleuritic acid also contributes to its uniqueness in various applications.

Properties

CAS No.

57491-54-0

Molecular Formula

C17H34O5

Molecular Weight

318.4 g/mol

IUPAC Name

methyl (9S,10S)-9,10,16-trihydroxyhexadecanoate

InChI

InChI=1S/C17H34O5/c1-22-17(21)13-9-4-2-3-7-11-15(19)16(20)12-8-5-6-10-14-18/h15-16,18-20H,2-14H2,1H3/t15-,16-/m0/s1

InChI Key

RPJKCXYNOLKCID-HOTGVXAUSA-N

Isomeric SMILES

COC(=O)CCCCCCC[C@@H]([C@H](CCCCCCO)O)O

Canonical SMILES

COC(=O)CCCCCCCC(C(CCCCCCO)O)O

Origin of Product

United States

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